molecular formula C21H23NO4S B1390330 Fmoc-d-2-amino-4-(ethylthio)butyric acid CAS No. 1374669-68-7

Fmoc-d-2-amino-4-(ethylthio)butyric acid

Cat. No.: B1390330
CAS No.: 1374669-68-7
M. Wt: 385.5 g/mol
InChI Key: BPWOGMHQUYJONT-LJQANCHMSA-N
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Description

Fmoc-d-2-amino-4-(ethylthio)butyric acid: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which facilitates its incorporation into peptides. The molecular formula of this compound is C21H23NO4S, and it has a molecular weight of 385.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, such as dichloromethane, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of Fmoc-d-2-amino-4-(ethylthio)butyric acid may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) protocols to achieve high yields and purity. The use of Fmoc chemistry allows for the efficient and selective protection and deprotection of the amino group during the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-d-2-amino-4-(ethylthio)butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-d-2-amino-4-(ethylthio)butyric acid is widely used in the synthesis of peptides and peptidomimetics. Its Fmoc-protected form allows for the stepwise assembly of peptides using SPPS techniques .

Biology: In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate relationships. It serves as a building block for the synthesis of bioactive peptides and peptide-based inhibitors .

Medicine: this compound is employed in the development of therapeutic peptides and peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of the resulting compounds .

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides for research and therapeutic purposes. Its compatibility with automated peptide synthesizers makes it a valuable tool for high-throughput peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-d-2-amino-4-(ethylthio)butyric acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions and ensuring the selective formation of peptide bonds.

Comparison with Similar Compounds

  • Fmoc-d-2-amino-4-(methylthio)butyric acid
  • Fmoc-d-2-amino-4-(benzylthio)butyric acid
  • Fmoc-d-2-amino-4-(phenylthio)butyric acid

Uniqueness: Fmoc-d-2-amino-4-(ethylthio)butyric acid is unique due to the presence of the ethylthio group, which imparts specific chemical properties and reactivity. Compared to its analogs with different thio groups, the ethylthio derivative may exhibit distinct solubility, stability, and reactivity profiles, making it suitable for specific applications in peptide synthesis and modification .

Properties

IUPAC Name

(2R)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOGMHQUYJONT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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